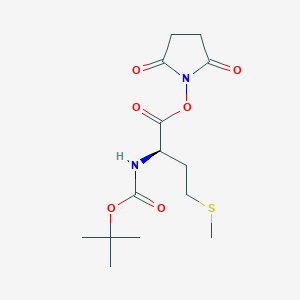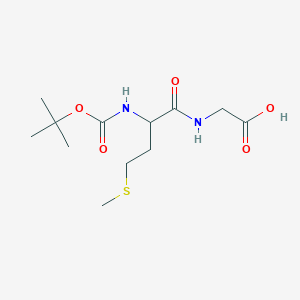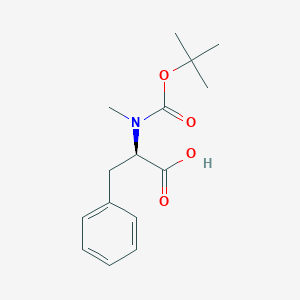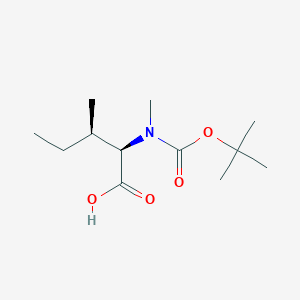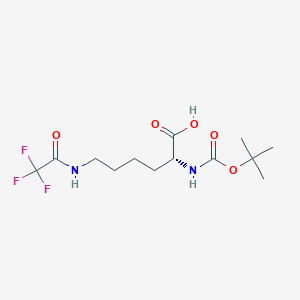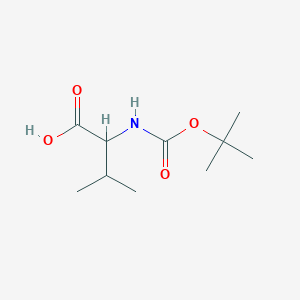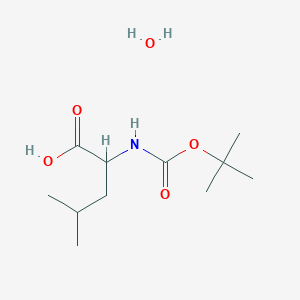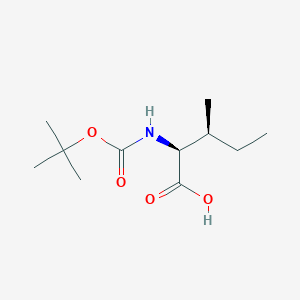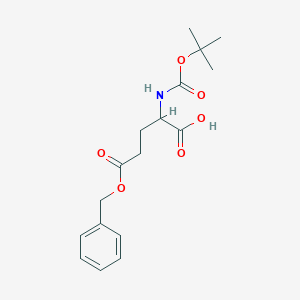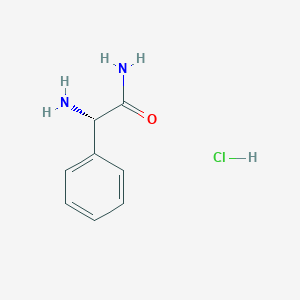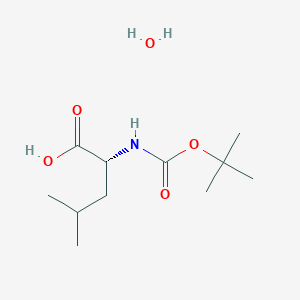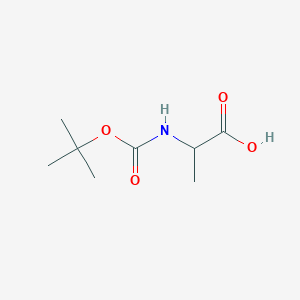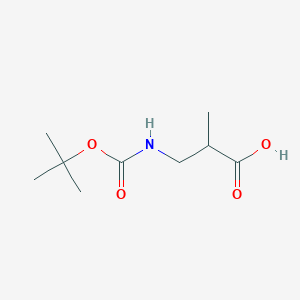
Boc-D-Asp(Ofm)-OH
Vue d'ensemble
Description
“Boc-D-Asp(Ofm)-OH” is a chemical compound with the CAS number 117014-32-1 . It is also known by other names such as N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester, BA-beta-Fme, and 1-(9H-Fluoren-9-ylmethyl) N-((1,1-dimethylethoxy)carbonyl)-L-aspartate .
Molecular Structure Analysis
The molecular formula of “Boc-D-Asp(Ofm)-OH” is C23H25NO6 . It has a molecular weight of 411.44800 . The exact mass is 411.16800 .Physical And Chemical Properties Analysis
“Boc-D-Asp(Ofm)-OH” has a molecular weight of 411.44800 . Its molecular formula is C23H25NO6 . The exact mass is 411.16800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Valero, M., Giralt, E., & Andreu, D. (1996). This paper discusses the solid-phase synthesis of cyclic head-to-tail peptides using Boc-based protection schemes. They observed problems associated with side chain anchoring via the β-carboxyl of Asp, including substantial levels of epimerization. They evaluated several conditions for attaching Boc-Asp(OH)-OFm to polymer resins, aiming for epimerization-free anchorings (Valero, Giralt, & Andreu, 1996).
Rovero, P., Quartara, L., & Fabbri, G. (1991). They described a method for solid-phase synthesis of cyclic peptides containing an Asp residue. They linked Boc-Asp-OFm to PAM resin through the β-carboxylic function, assembling the linear precursor using a classical Boc/Benzyl strategy. Cyclization was achieved by the BOP method (Rovero, Quartara, & Fabbri, 1991).
Romanovskis, P., & Spatola, A. (2009). This study expanded the scope of side-chain attachment/resin-bound cyclization strategy using aspartic acid and other acid-based attachments. They described the preparation of Boc-Lys-OFm, Boc-Orn-OFm, and Boc-Dab-OFm, using Boc-Asp-OFm for resin-bound side-chain linkage in cyclic peptide mixtures (Romanovskis & Spatola, 2009).
Valero, M., Giralt, E., & Andreu, D. (1999). This paper reports on the synthesis of head-to-tail cyclic peptide models, exploring different methods of cyclization. They found that solid-phase cyclization using Boc/Bzl/OFm protections was the most promising, especially after improving the initial esterification of Boc-Asp-OFm (Valero, Giralt, & Andreu, 1999).
Campiglia, P., et al. (2004). They reported an efficient approach for the synthesis of cyclic peptides containing unnatural thioether side-chain bridges, using derivatives derived from Boc-l-Asp-OFm. This involved a combination of solid-phase peptide synthesis and microwave-assisted cyclization strategy (Campiglia et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLRMCFWGFPSLT-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135877 | |
| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asp(Ofm)-OH | |
CAS RN |
123417-19-6 | |
| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123417-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



